N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-CHLOROBENZENESULFONYL)-2-(2,6-DIMETHYLPHENOXY)-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a sulfonamide group, a phenoxy group, and a methoxyphenyl group, suggests potential biological activity and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZENESULFONYL)-2-(2,6-DIMETHYLPHENOXY)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Sulfonamide Group: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where 2,6-dimethylphenol reacts with an appropriate electrophile.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate compound with 4-methoxyphenylacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonamide group may produce aniline derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as an antimicrobial or antifungal agent.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), interfering with folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
N-(4-Chlorobenzenesulfonyl)aniline: Similar structure but lacks the phenoxy and methoxyphenyl groups.
2-(2,6-Dimethylphenoxy)acetic acid: Contains the phenoxy group but lacks the sulfonamide and methoxyphenyl groups.
Uniqueness
N-(4-CHLOROBENZENESULFONYL)-2-(2,6-DIMETHYLPHENOXY)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which may confer distinct biological and chemical properties compared to other sulfonamides or phenoxy compounds.
Properties
Molecular Formula |
C23H22ClNO5S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22ClNO5S/c1-16-5-4-6-17(2)23(16)30-15-22(26)25(19-9-11-20(29-3)12-10-19)31(27,28)21-13-7-18(24)8-14-21/h4-14H,15H2,1-3H3 |
InChI Key |
ZLOOLMQLRTWELV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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